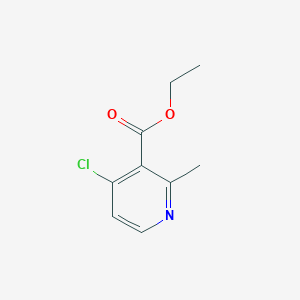

Ethyl 4-chloro-2-methylnicotinate

Description

Overview of Nicotinates in Synthetic Organic Chemistry

Nicotinates, which are derivatives of nicotinic acid (Vitamin B3), are a class of heterocyclic compounds fundamental to organic synthesis. nih.gov Their pyridine (B92270) ring structure, substituted with an ester group, serves as a versatile scaffold for constructing more complex molecules. researchgate.net Chemists utilize nicotinates as key building blocks in the synthesis of a wide array of compounds, leveraging the reactivity of the pyridine ring and the ester functionality to introduce diverse chemical modifications. nih.gov The strategic placement of various substituents on the nicotinate (B505614) framework allows for the targeted synthesis of compounds with specific electronic and steric properties.

The versatility of the nicotinate core is evident in its use to create a variety of derivatives, including amides, hydrazones, and condensed heterocyclic systems. researchgate.net These derivatives are often intermediates in multi-step syntheses, highlighting the foundational role of nicotinates in accessing complex molecular architectures.

Significance of Halogenated Nicotinate Esters in Pharmaceutical and Agrochemical Intermediates

The introduction of halogen atoms, such as chlorine, onto the nicotinate ring significantly enhances its utility as a synthetic intermediate. Halogenated nicotinates are particularly valuable in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogen provides a reactive site for various chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. These reactions allow for the attachment of other molecular fragments, a crucial step in building the complex structures of modern drugs and pesticides.

For instance, halogenated pyridines, including nicotinate derivatives, are key intermediates in the synthesis of numerous biologically active compounds. Their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for medicinal and agricultural chemists. The specific position of the halogen atom on the pyridine ring dictates its reactivity and the types of structures that can be synthesized from it.

Research Context of Ethyl 4-chloro-2-methylnicotinate

This compound, with its distinct substitution pattern, is a specialized building block in organic synthesis. bldpharm.com The presence of a chloro group at the 4-position, a methyl group at the 2-position, and an ethyl ester at the 3-position makes it a valuable precursor for specific target molecules. bldpharm.comguidechem.com This compound is often employed in synthetic pathways that require precise control over the introduction of substituents on the pyridine ring.

Research involving this compound often focuses on its conversion into more complex molecules with potential biological activity. For example, it is a known precursor in the synthesis of other substituted pyridines, which are core structures in many pharmaceutical agents. patsnap.com The strategic placement of the chloro and methyl groups influences the electronic properties and reactivity of the molecule, guiding its transformations in subsequent synthetic steps.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 164390-30-1 |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| SMILES Code | O=C(OCC)C1=C(C)N=CC=C1Cl |

(Data sourced from multiple chemical suppliers and databases) bldpharm.comguidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYABHQFTKUSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Chloro 2 Methylnicotinate

Advanced Synthetic Strategies for Ethyl 4-chloro-2-methylnicotinate Analogs

The development of synthetic routes to analogs of this compound is driven by the need for novel compounds with tailored properties. These strategies often involve sophisticated chemical transformations to introduce specific functional groups onto the pyridine (B92270) ring.

Exploration of Regioselective Chlorination Approaches

The precise introduction of a chlorine atom at the C-4 position of the 2-methylnicotinate scaffold is a critical step in the synthesis of the target compound. Researchers have explored various regioselective chlorination methods to achieve this with high efficiency and selectivity.

One common approach involves the direct chlorination of nicotinic acid derivatives. For instance, the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on hydroxy-nicotinic acid precursors can yield the desired chlorinated product. prepchem.com The reaction conditions, such as temperature and the presence of a catalyst, are crucial in controlling the regioselectivity of the chlorination.

Another strategy employs a multi-step sequence involving the protection of other reactive sites on the pyridine ring, followed by chlorination and deprotection. This allows for greater control over the position of the incoming chlorine atom. For example, some syntheses start from 2-amino-4-picoline or 2-hydroxy-4-picoline, which are then nitrated, chlorinated, and further transformed. google.com However, these methods can suffer from a lack of selectivity and potential safety hazards on a large scale. google.com

Recent advancements have focused on developing milder and more selective chlorination protocols. Catalytic methods using novel chlorinating reagents are being investigated to improve the environmental footprint and safety of these reactions. smolecule.com

Esterification Techniques for Nicotinic Acid Precursors

The conversion of nicotinic acid precursors to their corresponding ethyl esters is a fundamental step in the synthesis of this compound. Various esterification techniques are employed, each with its own advantages and limitations.

The most common method is the Fischer esterification, which involves reacting the nicotinic acid derivative with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This method is well-established and generally provides good yields. However, it often requires harsh conditions and long reaction times.

To overcome these limitations, alternative esterification methods have been developed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with ethanol. The use of diazomethane (B1218177) has also been reported to give quantitative yields of methyl esters without side reactions. uark.edu

Ion-exchange resins have also been utilized to facilitate the esterification of carboxylic acids, offering a cleaner reaction profile and easier product purification. tandfonline.com

Development of Efficient and Practical Synthesis Routes for Multi-Kilogram Scale Production

The transition from laboratory-scale synthesis to multi-kilogram scale production presents significant challenges, including the need for cost-effective, safe, and environmentally benign processes. Several patented methods highlight the industrial-scale synthesis of this compound and related compounds.

One approach involves a multi-step synthesis starting from readily available materials like ethyl cyanoacetate (B8463686) and acetone. google.com This process includes a series of reactions such as condensation, cyclization, and chlorination to build the desired molecular framework. google.com Another patented method describes the synthesis of 2-chloro-4-methyl nicotinonitrile, a precursor to the target ester, from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile. google.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a key strategy for improving efficiency and reducing costs on a large scale. googleapis.com For instance, a one-pot synthesis of ethyl 2-chloronicotinate has been reported. googleapis.com

Furthermore, research into continuous flow reactors is gaining traction for the industrial production of such intermediates, as they can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

A notable multi-kilogram scale synthesis of a related compound, AZD1283, utilizes ethyl 6-chloro-5-cyano-2-methylnicotinate as a key intermediate. acs.orgresearchgate.net This highlights the industrial relevance of developing robust and scalable synthetic routes to these types of molecules.

Precursor Synthesis and Transformations

The synthesis of this compound relies on the availability and efficient transformation of key precursor molecules.

Synthesis of Halogenated Pyridine Carboxylic Acid Derivatives (e.g., 2-chloro-4-methylnicotinic acid)

The synthesis of halogenated pyridine carboxylic acid derivatives is a cornerstone for the production of this compound. A common precursor is 2-chloro-4-methylnicotinic acid.

One synthetic route to 2-chloro-4-methylnicotinic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-chloro-4-methylnicotinate. google.com This hydrolysis is typically carried out under basic conditions, for example, by refluxing with a sodium hydroxide (B78521) solution, followed by acidification to precipitate the carboxylic acid. google.com

Another approach starts from 2-hydroxy-6-methyl-nicotinic acid, which can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride. prepchem.com While this provides a route to a chlorinated nicotinic acid, the starting material has a different substitution pattern.

The synthesis of various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones has also been reported, which can serve as precursors to halogenated pyridine derivatives. clockss.org These methods often involve thermal cyclization and decarboxylation of specifically designed starting materials. clockss.org

The table below summarizes some reported yields for the synthesis of 2-chloro-4-methylnicotinic acid.

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl 2-chloro-4-methyl-nicotinate | 2N NaOH, Ethanol, 2N HCl | 2-chloro-4-methylnicotinic acid | 79% | google.com |

Derivatization of Nicotinic Acid and its Esters

The derivatization of nicotinic acid and its esters is a broad field of study aimed at creating a diverse range of functionalized pyridine compounds. These derivatives are often used as building blocks in the synthesis of more complex molecules with potential biological activity. jst.go.jp

Esterification is a primary derivatization reaction. Nicotinic acids can be converted to their corresponding esters by reacting with an alcohol in the presence of an acid catalyst. For example, methyl nicotinate (B505614) can be synthesized from nicotinic acid and methanol (B129727) using sulfuric acid.

The carboxylic acid functional group can also be converted into other functionalities. For instance, nicotinic acid can be reduced to the corresponding alcohol, 3-pyridyl methanol, using reducing agents like sodium borohydride (B1222165) in a methanol system.

Furthermore, the pyridine ring itself can be functionalized. For example, nucleophilic aromatic substitution reactions on chloro-substituted nicotinic esters allow for the introduction of various substituents at the position of the chlorine atom. researchgate.net These reactions are often carried out in polar aprotic solvents like DMF or DMSO. researchgate.net

The derivatization can also involve the introduction of substituents onto the pyridine ring prior to or after the formation of the ester. For example, the synthesis of various substituted amides of 2-styrylnicotinic acid has been reported, which can then undergo cyclization reactions to form more complex heterocyclic systems. researchgate.net

The table below provides examples of derivatization reactions of nicotinic acid and its esters.

| Starting Material | Reagents | Product | Application | Reference |

| Nicotinic acid | Methanol, H₂SO₄ | Methyl nicotinate | Esterification | |

| Methyl nicotinate | NaBH₄, Methanol | 3-Pyridyl methanol | Reduction | |

| Methyl 6-chloronicotinate | Phenol, Et₃N, Cyrene | Methyl 6-phenoxynicotinate | Nucleophilic Aromatic Substitution | researchgate.net |

Reaction Mechanisms of Key Synthetic Steps

The strategic placement of substituents on the pyridine ring of this compound allows for a variety of chemical modifications. The electron-withdrawing nature of the nitrogen atom and the ester group influences the reactivity of the chloro-substituent, making it a key site for synthetic elaboration.

The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. This attack is facilitated by the electron-withdrawing character of the ring nitrogen. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, after which the chloride ion is expelled to restore the aromaticity of the ring.

A wide range of nucleophiles can be employed in this reaction. For instance, amines, thiols, and alkoxides can displace the chloride to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. nih.gov The reaction of 2,4-dichloro-6-methylnicotinate derivatives with nucleophiles like (S)-2-aminobutanol has been demonstrated, showcasing the utility of this pathway. researchgate.net Similarly, treatment of related chloropyridines with sodium methoxide (B1231860) results in the formation of the corresponding methoxy (B1213986) derivative. nih.gov The general mechanism involves the addition of the nucleophile to the aromatic ring, followed by the elimination of the chloride leaving group. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and it is highly applicable to substrates like this compound. This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound (like a boronic acid or its ester) and an organohalide. nih.gov Nickel complexes can also be effective catalysts. researchgate.net

The catalytic cycle is generally understood to involve three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the nicotinate ester. This step, which is often rate-determining, forms a new organometallic complex (e.g., Pd(II)). libretexts.orgwikipedia.orgnih.gov The reactivity order for halides is generally I > Br > Cl, making the coupling of chlorides more challenging, often requiring specialized ligands. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step requires the presence of a base to activate the organoboron species. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

For chloropyridines, the use of electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) or N-heterocyclic carbene (NHC) ligands is often crucial to facilitate the oxidative addition step and achieve high yields. acs.orgrsc.org

The functional groups on this compound offer pathways for both oxidation and reduction.

Oxidation:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgbme.hu This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks and modifying its biological activity.

Methyl Group Oxidation: The methyl group at the C2 position can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or nitric acid under elevated temperatures. google.combme.hubeilstein-journals.org This creates a dicarboxylic acid derivative, opening up further synthetic possibilities.

Reduction:

Pyridine Ring Reduction: The pyridine ring can be fully hydrogenated to a piperidine (B6355638) ring. This is typically achieved through catalytic hydrogenation using catalysts like palladium, platinum, or rhodium under hydrogen pressure. rsc.orgresearchgate.netgatech.edu The reduction of ethyl nicotinate to ethyl nipecotinate is a well-documented example. rsc.orgresearchgate.net Continuous flow hydrogenation has also been developed for this transformation. acs.org Metal-free transfer hydrogenation using reagents like trichlorosilane (B8805176) has also been reported. researchgate.net

Ester Group Reduction: The ethyl ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov This reaction must be carefully controlled to avoid reduction of the pyridine ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yield, purity, and efficiency, particularly for large-scale synthesis. Key factors include the choice of solvent and catalyst, as well as temperature and pressure.

Influence of Solvents and Catalysts on Reaction Efficiency

The selection of an appropriate solvent and catalyst system is paramount for the success of synthetic transformations involving this compound, especially in coupling reactions.

For Suzuki-Miyaura coupling , palladium catalysts are most common. acs.org The efficiency of these reactions is highly dependent on the ligand coordinated to the metal center. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been shown to be highly effective for coupling challenging substrates like chloropyridines. acs.orgrsc.org The use of environmentally benign solvents is also a key consideration, with studies showing successful couplings in aqueous media or green solvents like propylene (B89431) carbonate. researchgate.net Deep eutectic solvents (DES), which are mixtures of compounds that form a liquid with a low freezing point, are emerging as non-toxic, biodegradable, and recyclable catalytic systems for C-C bond formation. wikipedia.org

Below is a table summarizing the impact of various catalyst and solvent systems on related pyridine coupling reactions.

| Reaction Type | Catalyst System | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd/C with 2-(dicyclohexylphosphino)biphenyl | Toluene/Water | Phosphine ligand is indispensable for the coupling of chloropyridines. | acs.org |

| Suzuki-Miyaura Coupling | PEPPSI-IPr | iso-Propanol | Effective for coupling 2-chloropyridine (B119429) at room temperature. | rsc.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ (ligand-free) | Water | High yields for coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids. | researchgate.net |

| Imidazo[1,2-a]pyridine Synthesis | Activated Fly Ash | Ethanol | Eco-friendly, reusable catalyst providing high yields and short reaction times. | bhu.ac.in |

| C-C Bond Formation | Choline chloride-urea (DES) | Solvent-free | Biodegradable, non-toxic, and recyclable catalyst system. | wikipedia.org |

Temperature and Pressure Optimization for Industrial Scale Synthesis

For industrial applications, reactions are optimized for throughput, safety, and cost-effectiveness. Temperature and pressure are critical parameters that are fine-tuned to achieve these goals.

Temperature:

Oxidation reactions , such as the conversion of a methylpyridine to nicotinic acid using nitric acid, are often performed at elevated temperatures (e.g., 140-225 °C) to achieve a reasonable reaction rate. beilstein-journals.org

N-oxidation of pyridines using hydrogen peroxide has been optimized in microreactors, with studies showing the best conversion at 130°C. bme.hu

Coupling reactions may require heating (e.g., 60-100 °C) to drive the reaction to completion, especially with less reactive chlorides, although highly active catalyst systems can enable reactions at room temperature. rsc.org

Pressure:

Catalytic hydrogenation of the pyridine ring is highly dependent on hydrogen pressure. Studies on pyridine hydrogenation have been conducted at pressures ranging from atmospheric to high pressures (e.g., 70 atm or up to 3000 p.s.i.). gatech.eduresearchgate.net Higher pressures generally increase the reaction rate significantly. gatech.edu Recent advances in electrocatalytic hydrogenation demonstrate the potential for performing these reductions at ambient pressure, offering a safer and more energy-efficient alternative. acs.orgnih.gov

The following table presents examples of optimized temperature and pressure conditions for reactions relevant to the synthesis and transformation of pyridine derivatives.

| Reaction Type | Catalyst/Reagent | Temperature | Pressure | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Pyridine Hydrogenation | Pd/Ag on Al₂O₃ | 60 °C | 70 atm | Bimetallic catalyst shows high activity and selectivity for piperidine. | researchgate.net |

| Pyridine Hydrogenation | Ruthenium | 25-80 °C | 500-1500 p.s.i. | Kinetic study showing reaction rates are first order with respect to hydrogen pressure. | gatech.edu |

| Electrocatalytic Hydrogenation | Rhodium on Carbon | Ambient | Ambient | Sustainable, energy-efficient method for producing piperidines. | acs.orgnih.gov |

| N-Oxidation | H₂O₂ / Acetic Acid | 130 °C | - (Flow reactor) | Optimized temperature for N-oxide synthesis in a microreactor. | bme.hu |

| Methyl Group Oxidation | Vanadium(V) oxide | High Temp | Gas Phase | Industrial gas-phase oxidation of picoline to nicotinic acid. | beilstein-journals.org |

Impurity Profiling and Mitigation Strategies in Synthesis

The control of impurities is a critical aspect of synthesizing active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. A thorough understanding of how impurities are formed, identified, and controlled is essential for ensuring the final product's purity, safety, and efficacy. The synthetic pathway to this compound, which typically involves the chlorination of a pyridine ring and subsequent esterification, is susceptible to the formation of various process-related impurities.

Impurity Profiling

Impurity profiling is the systematic identification and quantification of all potential impurities present in a substance. For this compound, these can originate from starting materials, intermediates, by-products of side reactions, and degradation products.

Detailed studies on structurally similar compounds, such as ethyl 6-chloro-5-cyano-2-methylnicotinate, have highlighted common impurity formation mechanisms that are highly relevant. researchgate.netacs.orgresearchgate.net The primary sources of impurities in the synthesis of chlorinated nicotinic esters often stem from the chlorination step, which can be aggressive and lead to a lack of selectivity if not carefully controlled.

Key potential impurities in the synthesis of this compound include:

Unreacted Starting Materials: The precursor, likely Ethyl 4-hydroxy-2-methylnicotinate or 4-hydroxy-2-methylnicotinic acid, may be carried through if the reaction does not go to completion.

Incomplete Esterification Intermediate: If the synthesis involves chlorination of the acid followed by esterification, the intermediate 4-chloro-2-methylnicotinic acid could persist.

Over-chlorinated By-products: The pyridine ring is susceptible to further chlorination, leading to the formation of dichlorinated species. The specific positions of the second chlorine atom would depend on the reaction conditions and the directing effects of the existing substituents.

Hydrolysis Products: The ethyl ester group can be susceptible to hydrolysis back to the corresponding carboxylic acid, particularly during work-up or if moisture is present.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Name | Molecular Formula | Potential Origin |

| Ethyl 4-hydroxy-2-methylnicotinate | C₉H₁₁NO₃ | Unreacted starting material |

| 4-chloro-2-methylnicotinic acid | C₇H₆ClNO₂ | Incomplete esterification or hydrolysis of the final product |

| Ethyl 4,X-dichloro-2-methylnicotinate | C₉H₉Cl₂NO₂ | Over-chlorination of the pyridine ring during synthesis |

| 2-Methylnicotinic acid | C₇H₇NO₂ | Impurity in starting material or side-reaction product |

Analytical Methods for Impurity Detection

To effectively profile these impurities, a suite of analytical techniques is employed. Each method provides different information to help build a complete picture of the product's purity.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity analysis. Using a suitable column and mobile phase, HPLC can separate the main compound from its impurities, allowing for their quantification even at very low levels. UV detection is typically used for aromatic compounds like pyridine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for analyzing volatile compounds. It separates components of a mixture, and the coupled mass spectrometer provides mass information for each component, aiding in the structural identification of unknown impurities. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities. It provides detailed information about the molecular structure, confirming the position of substituents on the pyridine ring.

Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture. abertay.ac.uk

Mitigation Strategies

Once impurities have been identified, strategies can be developed to control their formation to acceptable levels. These strategies often involve a combination of process optimization and redesign.

Control of Reaction Conditions:

Stoichiometry: Using a large excess of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) can drive the reaction to completion but also increases the risk of over-chlorination. mdpi.com Research into solvent-free chlorination using equimolar amounts of POCl₃ has shown high yields for various nitrogen-containing heterocycles, minimizing excess reagent and by-products. mdpi.com

Temperature: Chlorination reactions are often highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired by-products.

Reaction Time: Monitoring the reaction allows for it to be quenched once the starting material is consumed, preventing further reaction to form over-chlorinated impurities.

Alternative Reagents:

If traditional chlorinating agents like POCl₃ or thionyl chloride prove too harsh or unselective, alternative reagents can be explored. For instance, Chloramine-T has been demonstrated as an efficient chlorinating agent for certain imidazoheterocycles under solvent-free conditions, with no over-chlorination observed. acs.org

Process and Route Design:

Elucidation of the mechanisms of impurity formation can lead to significant process improvements. acs.org For example, understanding how a dichlorinated impurity forms can inform changes in reagent addition order, solvent, or temperature profiles to suppress that specific reaction pathway.

"Telescoped" or one-pot processes, where sequential reactions are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce the potential for introducing impurities during work-up and purification steps. acsgcipr.org

Purification Techniques:

Crystallization: This is a highly effective method for purifying solid final products. The choice of solvent is critical to ensure that the desired compound crystallizes in high purity, leaving impurities behind in the mother liquor.

Chromatography: For impurities that are difficult to remove by crystallization, column chromatography may be necessary, although this is often less desirable on a large industrial scale due to cost and solvent usage.

Table 2: Mitigation Strategies for Common Impurities

| Impurity Type | Mitigation Strategy | Rationale |

| Unreacted Starting Material | Increase reaction time/temperature; Optimize reagent stoichiometry. | Drive the reaction to completion. |

| Over-chlorinated By-products | Use equimolar or slightly excess chlorinating agent; Strict temperature control; Use a milder chlorinating agent. mdpi.comacs.org | Reduce the reactivity and potential for secondary reactions on the product. |

| Hydrolysis Products | Ensure anhydrous conditions during reaction and work-up; Control pH during aqueous work-up. | The ester functional group is sensitive to both acidic and basic hydrolysis. |

| Intermediates | Ensure complete reaction in the final step (e.g., esterification); Optimize purification to remove the intermediate. | Drive the final transformation to completion. |

By integrating robust impurity profiling with targeted mitigation strategies, the synthesis of this compound can be optimized to consistently produce a high-purity product suitable for its intended application.

Medicinal Chemistry Applications and Biological Activity Research

Role as a Precursor in Drug Discovery and Development

The utility of Ethyl 4-chloro-2-methylnicotinate and its isomers in medicinal chemistry lies in their function as scaffolds for drug design. The term "precursor" or "building block" signifies that the molecule can be chemically modified in a systematic way to produce a library of related compounds. smolecule.com Researchers utilize these halogenated nicotinate (B505614) esters to explore new chemical entities for various therapeutic targets. google.com

The nicotinic acid framework is a cornerstone in the development of new therapeutic agents due to the wide array of biological activities its derivatives exhibit. researchgate.netnih.gov this compound and related precursors are instrumental in synthesizing these novel derivatives. For instance, the ester group can be converted to a hydrazide, which can then be reacted with various aldehydes to form arylidene derivatives. researchgate.net Similarly, the chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.

Through such synthetic strategies, various classes of nicotinic acid derivatives have been developed and investigated for their potential health benefits:

Anti-inflammatory Agents: Novel series of nicotinate derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target in anti-inflammatory therapy. nih.govnih.gov

Anticancer Agents: The nicotinic acid moiety has been incorporated into numerous compounds designed to possess antitumor properties. researchgate.netnih.gov Research has focused on creating derivatives that can inhibit specific targets involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net

Antimicrobial Compounds: The versatile structure of nicotinic acid has been used to develop compounds with activity against various pathogens, including drug-resistant bacterial strains. researchgate.net

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. gardp.org SAR studies involve synthesizing a series of analogous compounds by making systematic chemical modifications and then evaluating how these changes affect their biological activity. gardp.orgoncodesign-services.com This process allows researchers to identify the key structural features—known as pharmacophores—that are essential for a desired therapeutic effect and to optimize molecules to enhance potency and selectivity while minimizing toxicity. gardp.orgoncodesign-services.com

In the context of nicotinate-based compounds, SAR studies are crucial for refining their therapeutic potential. For example, in the development of antibacterial arylazo nicotinate derivatives, researchers found a strong correlation between the compounds' electronic properties, specifically the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and their antibacterial efficacy against both E. coli and B. subtilis. researchgate.net Similarly, when developing HIF-1α inhibitors from YC-1, a benzyl (B1604629) indazole derivative, SAR studies showed that substituting the benzyl ring at the ortho position with a fluoro or cyano group led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov These insights guide medicinal chemists in designing more effective drug candidates. gardp.org

Biological Activity Profiling of Related Nicotinate Compounds

Derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry. researchgate.net These activities range from antimicrobial and anticancer effects to the inhibition of specific enzymes involved in disease pathways. nih.govresearchgate.net

Several studies have highlighted the potential of nicotinate derivatives as effective antimicrobial agents. A series of novel arylazo nicotinate compounds were synthesized and showed high efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. researchgate.netconsensus.app The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were used to quantify their antibacterial potency. researchgate.net Other research has also confirmed the broad-spectrum antibacterial action of nicotine (B1678760) derivatives against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. tmkarpinski.com The incorporation of the nicotinic acid moiety into other molecules, such as the antibiotic norfloxacin, has also been explored to create compounds like Norfloxacin nicotinate with broad-spectrum antibacterial activity. ontosight.ai This body of research suggests that the nicotinic acid scaffold is a promising starting point for developing new treatments against bacterial infections, including those caused by resistant strains. researchgate.net

| Compound | Energy Gap (E g) | Efficacy vs. E. coli | Efficacy vs. B. subtilis |

|---|---|---|---|

| 3b | 3.36 eV | Highest among 3a-k | Highest among 3a-k |

| 3k | 2.27 eV | Lowest among 3a-k | Lowest among 3a-k |

| 5d | 3.33 eV | Highest among 5a-d | Highest among 5a-d |

| 5c | 2.94 eV | Lowest among 5a-d | Lowest among 5a-d |

Nicotinic acid derivatives have emerged as a significant class of compounds in anticancer drug discovery. researchgate.netnih.gov Their antitumor effects are often achieved by targeting key proteins and signaling pathways that control cancer cell growth and proliferation. wikipedia.org

One major area of investigation is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.govresearchgate.net A study focusing on novel nicotinic acid-based agents identified a compound, designated 5c, that exhibited potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM. nih.govconsensus.app This compound demonstrated significant cytotoxic potential against human colon cancer (HCT-15) and prostate cancer (PC-3) cell lines, in some cases exceeding the potency of the established drug doxorubicin. nih.govconsensus.app Furthermore, compound 5c was shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by a 4.3-fold increase in caspase-3 levels. nih.gov

Other nicotinamide (B372718) derivatives have also shown strong anti-proliferative activities against human colorectal carcinoma (HCT-116) and liver cancer (HepG2) cell lines, with IC₅₀ values in the low micromolar range. researchgate.net

| Compound | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 5c | VEGFR-2 | HCT-15, PC-3 | 0.068 µM (VEGFR-2) | nih.govconsensus.app |

| Compound 8 | VEGFR-2 | HCT-116 | 5.4 µM | researchgate.net |

| Compound 8 | VEGFR-2 | HepG2 | 7.1 µM | researchgate.net |

| Compound 10 | VEGFR-2 | HCT-116 | 15.4 µM | researchgate.net |

| Compound 10 | VEGFR-2 | HepG2 | 9.8 µM | researchgate.net |

The ability of nicotinic acid derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic potential. researchgate.netontosight.ai One of the most promising areas of research is the inhibition of histone deacetylases (HDACs). wikipedia.org HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and the silencing of gene expression. wikipedia.orgmdpi.com In many cancers, HDACs are overexpressed, which contributes to tumor growth by silencing tumor suppressor genes. mdpi.com HDAC inhibitors can reverse this process, leading to cancer cell cycle arrest, differentiation, and apoptosis. wikipedia.org

Research has led to the design of novel dual inhibitors that target both HDACs and nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer cell metabolism. nih.gov One such compound, 7f, demonstrated potent inhibition against multiple HDAC isoforms, with an IC₅₀ value of 2 nM against HDAC1, and also showed strong in vivo antitumor efficacy. nih.gov

Beyond HDACs, nicotinate derivatives have been investigated as inhibitors of other enzymes. For example, certain derivatives have shown potent noncompetitive inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential as agents for treating type 2 diabetes. acs.orgd-nb.info

| Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|

| HDAC1 | 2 nM |

| HDAC3 | 0.67 nM |

| HDAC6 | 0.64 nM |

| NAMPT | 15 nM |

Receptor Interaction Studies (e.g., Nicotinic Acid Receptors, P2Y12 Receptor Antagonism)

Derivatives of ethyl nicotinate have been investigated for their interaction with several key physiological receptors, most notably the P2Y12 receptor and nicotinic acid receptors.

P2Y12 Receptor Antagonism The P2Y12 receptor, a critical component in ADP-mediated platelet aggregation, has been a primary target for the development of antithrombotic agents derived from ethyl nicotinate analogs. frontiersin.orgfrontiersin.org These derivatives are classified as non-thienopyridine, reversible P2Y12 antagonists. portailvasculaire.fr Extensive research has led to the development of potent antagonists, such as AZD1283, which evolved from an ethyl 6-aminonicotinate acyl sulfonamide series. nih.govacs.org The mechanism involves direct binding to the P2Y12 receptor, preventing its activation by ADP and thereby inhibiting platelet activation and aggregation. frontiersin.org The development of these antagonists was advanced by the elucidation of the P2Y12 receptor's crystal structure with an ethyl nicotinate derivative, which clarified the specific interactions within the binding site. researchgate.net

Nicotinic Acid Receptors Nicotinic acid and its derivatives are known to exert pharmacological effects through the activation of specific G protein-coupled receptors, such as GPR109A (HCA2). wikipedia.orgnih.gov Activation of these receptors in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP), which suppresses the release of free fatty acids and ultimately lowers plasma triglyceride and cholesterol levels. wikipedia.organnualreviews.org While the parent ethyl nicotinate is recognized for its vasodilatory effects mediated by skin receptors, detailed studies on how structural modifications, such as those in this compound, affect binding and activity at specific nicotinic acid receptor subtypes are an area of ongoing investigation. atamanchemicals.comresearchgate.net

Pharmacological and Toxicological Considerations in Analog Development

The development of therapeutic candidates from the this compound scaffold involves rigorous evaluation of their biological effects and potential toxicities. This process includes comprehensive in vitro and in vivo testing to establish a promising pharmacological profile for clinical advancement.

A wide array of biological evaluations have been performed on compounds derived from ethyl nicotinate structures, targeting conditions from thrombosis to cancer.

P2Y12 Antagonists:

In Vitro Evaluation: The potency of P2Y12 antagonists is commonly assessed using whole platelet aggregation (WPA) assays and competitive binding assays. nih.gov For instance, replacing a urea (B33335) functionality with a sulfonylurea in one series, and a piperazine (B1678402) ring with a 3-aminoazetidine, led to a derivative with a binding affinity (IC50) of 0.0062 µM and a potency of 9.5 nM in the WPA assay. nih.govresearchgate.net

In Vivo Evaluation: Promising compounds are advanced to animal models to assess their antithrombotic efficacy and safety. In a modified Folts model in dogs, the piperidine (B6355638) derivative AZD1283 demonstrated a dose-dependent inhibition of platelet aggregation and increase in blood flow. nih.govacs.org This model is crucial for determining the therapeutic index—the balance between the antithrombotic effect and the risk of bleeding. acs.org

Anticancer and Antimicrobial Activity:

In Vitro Anticancer Evaluation: Several novel series of pyridine-ureas and nicotinohydrazides synthesized from ethyl nicotinate precursors have shown significant anticancer activity. mdpi.comjst.go.jp For example, certain pyridine-urea derivatives exhibited potent growth-inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values as low as 0.22 µM, which is significantly more active than the reference drug Doxorubicin. mdpi.com Another study on 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-thiosemicarbazides found derivatives with potent activity against the HGC-27 gastric cancer cell line (IC50 of 1.40 µM). nih.govsemanticscholar.org

In Vitro Antimicrobial Evaluation: Nicotinohydrazide derivatives have also been evaluated for their antimicrobial properties. One study identified a 2,6-dichlorobenzylidene derivative with superior antimycobacterial activity (MIC = 3.90 µg/mL) and broad-spectrum antimicrobial effects. jst.go.jp

Understanding how these compounds interact with their molecular targets is fundamental to optimizing their therapeutic potential.

P2Y12 Receptor Antagonists: The primary mechanism for the antithrombotic compounds is the competitive, reversible antagonism of the P2Y12 receptor, which blocks the signaling cascade that leads to platelet aggregation. frontiersin.org Structure-activity relationship (SAR) studies have been pivotal; for example, shifting from 5-chlorothienyl to benzyl sulfonamides was found to significantly enhance potency. nih.govacs.org The interaction prevents the Gαi-protein-coupled reduction in intracellular cAMP, a key step in platelet activation. nih.gov

Anticancer Agents: For derivatives showing anticancer properties, different mechanisms have been identified. Certain pyridine-urea compounds were found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with IC50 values in the low micromolar range. mdpi.com VEGFR-2 is a key target in angiogenesis, which is essential for tumor growth. nih.govnih.gov In a different series, thiosemicarbazide (B42300) derivatives of nicotinic acid were identified as modulators of the orphan nuclear receptor Nur77 (NR4A1). nih.govsemanticscholar.org Nur77 is involved in critical cellular processes, including inflammatory responses and apoptosis. nih.gov

Advancing a compound from a laboratory curiosity to a clinical candidate involves several critical considerations, with the development of P2Y12 antagonists serving as a prime example.

Lead Optimization for Druglike Properties: A major focus during development is the optimization of pharmacokinetic properties. For P2Y12 antagonists based on the AZD1283 scaffold, efforts included enhancing metabolic stability. nih.gov This was achieved through structural modifications like the cyclization of the ester substituent to form more stable lactone analogues. nih.gov Further optimization involved replacing core structures, such as a piperazine ring with an azetidine, to improve both affinity and metabolic clearance profiles. nih.gov

Separating Efficacy from Side Effects: A key challenge in developing antiplatelet agents is to maximize antithrombotic efficacy while minimizing bleeding risk. frontiersin.org In vivo animal models are essential for establishing this therapeutic window. For AZD1283, the dose required for a significant antithrombotic effect was found to be at least ten times lower than the dose that induced a significant increase in bleeding time, indicating a favorable therapeutic index that supported its progression into human clinical trials. nih.govacs.org

Analytical Methodologies for Characterization and Purity Assessment

Advanced Analytical Techniques for Structural Elucidation

The precise molecular architecture of Ethyl 4-chloro-2-methylnicotinate is unequivocally established through the application of several advanced spectroscopic and crystallographic methods. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide critical data for the structural confirmation of this compound.

¹H NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the ethyl ester protons (a quartet for the -CH₂- group and a triplet for the terminal -CH₃ group). The splitting patterns (spin-spin coupling) and integration values of these signals confirm the connectivity of the atoms. For instance, a patent describing the synthesis of this compound reports ¹H NMR data for its precursor, 2-chloro-4-methylnicotinic acid, which shows characteristic signals for the methyl and pyridine ring protons. google.com

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. The spectrum for this compound would display separate peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring (with their chemical shifts influenced by the chlorine and methyl substituents), the methyl carbon, and the two carbons of the ethyl group. nih.gov Research on similar nicotinic acid derivatives frequently reports ¹³C NMR data to confirm their structure. nih.govrsc.org

Illustrative ¹H NMR Data for a Structurally Similar Compound (Ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate) nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.49 | d | 8.3 | 2H | Aromatic CH |

| 7.33 | d | 8.3 | 2H | Aromatic CH |

| 4.10 | q | 7.1 | 2H | -OCH₂CH₃ |

| 2.67 | s | - | 3H | -CH₃ (ring) |

| 1.01 | t | 7.1 | 3H | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org In the context of this compound, MS would confirm the molecular weight of 199.63 g/mol . chemscene.com The fragmentation pattern would likely show the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Illustrative HRMS Data for a Structurally Similar Compound (Ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate) nih.gov

| Ion Type | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| ESI+ | 335.0349 | 335.0348 |

X-ray Crystallography

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Nicotinate (B505614) Analogs

The synthesis of novel analogs of ethyl 4-chloro-2-methylnicotinate is a promising avenue for discovering compounds with enhanced or entirely new functionalities. The chloro group at the 4-position and the methyl group at the 2-position are key sites for chemical manipulation. For instance, the chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines or thiols. This can lead to the creation of a diverse library of nicotinate derivatives with a wide range of chemical and biological properties.

Furthermore, the ester functional group can be modified through reactions like hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other ester variants. google.com The synthesis of nicotinamide (B372718) derivatives, for example, has been shown to yield compounds with anti-inflammatory and antitumor activities. rsc.orgnih.gov The exploration of different synthetic routes, including one-pot syntheses and the use of various catalysts, can lead to more efficient and diverse production of these analogs. smolecule.compatsnap.com

Research into the synthesis of related structures, such as ethyl 2-chloro-4-methylnicotinate and other substituted nicotinates, provides valuable insights into structure-activity relationships and can guide the design of new analogs with specific desired characteristics. sigmaaldrich.comchemscene.comgoogle.commyskinrecipes.com The development of analogs is not limited to small molecule modifications; conjugation with other molecules, such as bile acids, has also been explored to create novel therapeutic agents. researchgate.net

Table 1: Potential Modifications of this compound for Analog Synthesis

| Position on Pyridine (B92270) Ring | Existing Group | Potential Modifications | Potential New Functional Groups |

| 2 | Methyl | Oxidation, Halogenation | Carboxylic acid, Halomethyl |

| 3 | Ethyl Ester | Hydrolysis, Amidation, Transesterification | Carboxylic acid, Amides, Different esters |

| 4 | Chloro | Nucleophilic Substitution | Amines, Thiols, Alkoxy groups |

Application of Computational Chemistry in Lead Optimization and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, offering a rational approach to the design and optimization of new drug candidates. In the context of this compound and its analogs, computational methods can be employed to predict their biological activities and guide the synthesis of more potent and selective compounds. longdom.org

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions of these compounds with their biological targets. longdom.orgresearchgate.net For example, computational studies can help in understanding how different substituents on the pyridine ring affect the binding affinity of the molecule to a specific receptor or enzyme. This knowledge can then be used to design new analogs with improved pharmacological profiles.

The use of computational tools can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby reducing the time and cost associated with experimental screening. researchgate.net Furthermore, computational methods can be used to predict the pharmacokinetic properties of new analogs, such as their absorption, distribution, metabolism, and excretion (ADME), which is crucial for the development of effective and safe drugs.

Development of Novel Therapeutic Applications for Nicotinate-Derived Scaffolds

The pyridine scaffold is a common feature in many biologically active molecules, and nicotinate derivatives have shown a wide range of therapeutic potential. tandfonline.comnih.gov While some applications of nicotinates are well-established, such as in the treatment of dyslipidemia, ongoing research continues to uncover new therapeutic possibilities. tandfonline.com

The structural versatility of the nicotinate scaffold allows for the development of compounds targeting a variety of diseases. For instance, derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. rsc.orgnih.govconsensus.appresearchgate.net The development of novel arylazo nicotinate derivatives has shown promise for effective antibacterial agents. consensus.appresearchgate.net The synthesis of novel carbohydrazide (B1668358) and urea (B33335) derivatives containing a pyridine ring has also been explored for their cytotoxic activity against cancer cell lines. turkjps.org

Furthermore, the unique properties of specific nicotinate esters, such as the vasodilating effect of benzyl (B1604629) nicotinate, suggest potential applications in improving skin oxygenation and in the treatment of musculoskeletal conditions. researchgate.net The exploration of nicotinate-derived scaffolds for new therapeutic targets remains an active area of research, with the potential to address unmet medical needs. tandfonline.comnih.gov

Sustainable and Green Chemistry Approaches in Nicotinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemical products to minimize environmental impact. In the context of nicotinate synthesis, there is a growing interest in developing more sustainable and environmentally friendly methods.

One approach is the use of greener solvents and catalysts. For example, research has shown that environmentally friendly tert-amyl alcohol can be used as a reaction medium for the synthesis of nicotinamide derivatives, and reusable lipases can be employed as catalysts. rsc.orgnih.gov The use of continuous-flow microreactors can also enhance the efficiency and sustainability of these synthetic processes. rsc.orgnih.gov

Another important aspect of green chemistry is the use of renewable starting materials. While the classic synthesis of nicotinic acid involved the oxidation of nicotine (B1678760), modern industrial processes often utilize more sustainable starting materials like 3-picoline. chimia.ch The development of catalytic gas-phase oxidation processes using air as the oxidant further enhances the green credentials of niacin production. chimia.ch

The application of biocatalysis, using enzymes such as nicotinate dehydrogenase, also presents a promising green route for the synthesis of nicotinic acid derivatives. nih.gov These enzymatic methods can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. nih.gov The development of novel synthesis processes, such as solvent-free transesterification reactions, can also contribute to more sustainable production of nicotinate esters. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-chloro-2-methylnicotinate, and how can reproducibility be ensured?

- Methodology : Begin with nicotinic acid derivatives as precursors. Chlorination and esterification are critical steps. Use nucleophilic substitution for introducing the chloro group, followed by esterification with ethanol under acidic catalysis.

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) meticulously. For example, specify whether the reaction is conducted under inert atmosphere or reflux. Include purity criteria for starting materials and intermediates .

- Characterization : Confirm structure via -NMR (e.g., ester carbonyl resonance at ~165-175 ppm), IR (C=O stretch at ~1720 cm), and mass spectrometry (molecular ion peak matching molecular weight). Cross-validate with literature data for analogous compounds .

Q. Which analytical techniques are essential for characterizing this compound?

- Core Techniques :

| Technique | Key Data | Purpose |

|---|---|---|

| -NMR | Chemical shifts, coupling constants | Confirm substituent positions and ester group |

| IR | Functional group stretches (C=O, C-Cl) | Identify carbonyl and chloro groups |

| HPLC/GC-MS | Retention time, fragmentation pattern | Assess purity and molecular identity |

- Best Practices : Calibrate instruments with standards (e.g., ethyl esters for GC-MS). For NMR, use deuterated solvents and report integration ratios .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR peaks) be resolved during characterization?

- Stepwise Analysis :

Verify Sample Purity : Use HPLC to rule out impurities.

Compare Simulated Spectra : Employ computational tools (e.g., DFT calculations) to predict -NMR shifts and identify discrepancies .

Re-examine Synthesis Steps : Trace potential side reactions (e.g., incomplete chlorination or ester hydrolysis).

- Documentation : Highlight anomalies in supplementary data and discuss their impact on structural assignments .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing byproducts?

- Process Design :

- Solvent Selection : Use green solvents (e.g., ethyl lactate) to enhance solubility and reduce environmental impact .

- Catalysis : Screen Lewis acids (e.g., ZnCl) for chlorination efficiency.

- Temperature Control : Gradual heating (40–60°C) prevents thermal decomposition.

- Yield Improvement : Monitor reaction progress via TLC. Isolate intermediates to reduce competing pathways .

Q. How can computational methods (e.g., molecular dynamics) predict the reactivity of this compound in novel applications?

- Approach :

Modeling Software : Use Gaussian or ORCA for DFT calculations to map electron density and reactive sites.

Solvent Effects : Simulate solvent interactions (e.g., polarity impact on ester stability) using OPLS-AA force fields .

Reaction Pathways : Predict intermediates in hydrolysis or nucleophilic substitution reactions.

Data Presentation and Ethical Considerations

Q. How should raw and processed data be structured in publications to meet journal standards?

- Guidelines :

- Main Text : Include processed data (e.g., NMR spectra with labeled peaks, chromatograms with purity %).

- Supplementary Materials : Provide raw datasets (e.g., NMR FID files, GC-MS chromatograms) and detailed synthetic protocols.

- Tables : Use ACS-style formatting for reproducibility (e.g., melting points with calibrated instruments) .

Q. What ethical considerations apply when reporting anomalies or negative results in studies involving this compound?

- Transparency : Disclose failed experiments (e.g., low yields under specific conditions) to guide future research.

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal. Cite ethical codes (e.g., ACS Ethical Guidelines) when handling hazardous intermediates .

Tables for Reference

Table 1 : Expected vs. Observed -NMR Data for this compound

| Proton Group | Expected δ (ppm) | Observed δ (ppm) | Deviation | Possible Cause |

|---|---|---|---|---|

| Ester CH | 1.2–1.4 | 1.35 | None | — |

| Aromatic H | 7.8–8.2 | 8.05 | None | — |

| CH-Cl | 2.5–2.7 | 2.65 | None | — |

Table 2 : Solvent Impact on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 5 |

| DCM | 8.9 | 62 | 12 |

| Ethyl Lactate | 15.5 | 85 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.